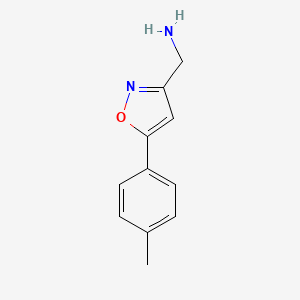![molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3](/img/structure/B1359285.png)
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline, often referred to as CDI, is an important organic compound used in many scientific research applications. It is a derivative of aniline, an aromatic amine found in many natural and synthetic materials. CDI is an important reagent used in the synthesis of other compounds and has been used in numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel quinoline derivatives, which are important in medicinal chemistry. For instance, Walter (1994) demonstrated the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using similar compounds, showcasing their utility in creating complex organic structures (Walter, 1994).
- Liu and Lu (2010) reported the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, emphasizing the role of sulfonyl groups (similar to those in the queried compound) in achieving high enantioselectivity in organic synthesis (Liu & Lu, 2010).
Biological Activity and Applications
- The compound has been involved in the discovery and optimization of novel agonists for GPR119, a receptor implicated in various physiological processes. Wang et al. (2014) discussed the synthesis of oxadiazoles, related to the structure of the queried compound, and their role in improving pharmacokinetic properties (Wang et al., 2014).
- Lakshman, Murthy, and Rao (2020) conducted a study on the antioxidant properties of Anthraquinone analogues, including a compound similar to the one , demonstrating its potential in antioxidant applications (Lakshman, Murthy, & Rao, 2020).
Pharmaceutical Research
- In the field of pharmaceutical chemistry, the compound has been used in synthesizing various biologically active molecules. PradeepP. et al. (2015) explored its use in synthesizing Schiff bases with potential antibacterial and anticancer activities (PradeepP. et al., 2015).
Chemical Reactions and Mechanisms
- Gataullin et al. (2002) reported on the synthesis and cyclization of substituted 2-(1-methyl-2-butenyl)anilines, highlighting the chemical reactivity and potential applications in complex organic syntheses (Gataullin et al., 2002).
Safety And Hazards
Direcciones Futuras
The future directions in the field of imidazole compounds and similar heterocycles involve the development of novel methods for their synthesis, as well as the exploration of their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science1.
Please note that this is a general overview and may not apply specifically to “2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline”. For more specific information, further research would be needed.
Propiedades
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKUDLPEQAOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

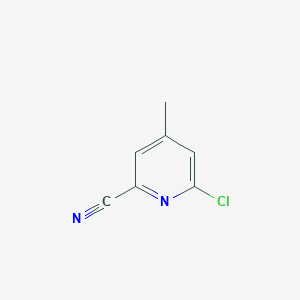
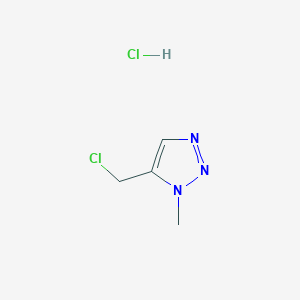
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
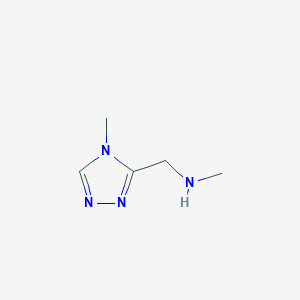
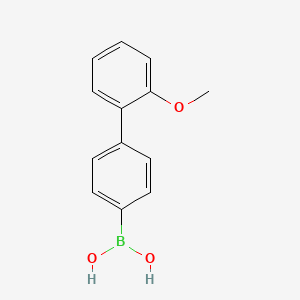
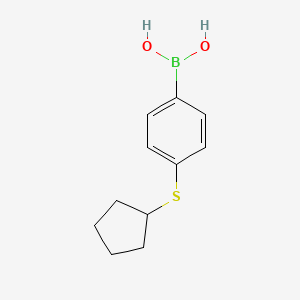
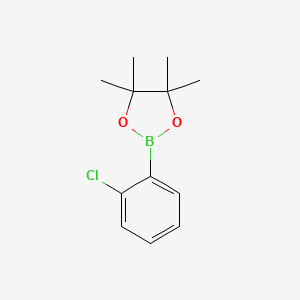
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
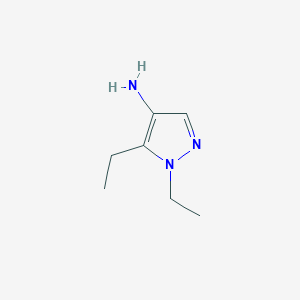
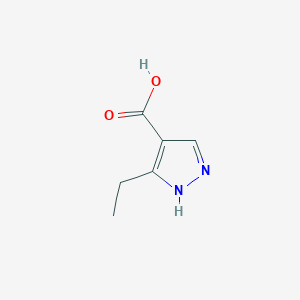
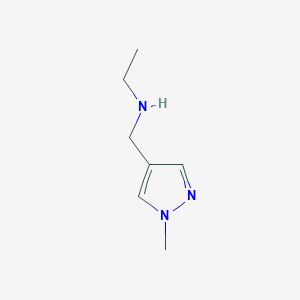
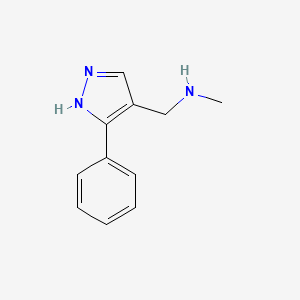
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
